(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative with a stereospecific (3R)-piperidin-3-amine substituent and dichloro substitution at positions 3 and 6 of the heterocyclic core. Its molecular formula is C₁₀H₁₃Cl₃N₆ (MW: 323.61), and it is commercially available for research purposes (CAS: 2007916-10-9) .
Properties
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIESAOEVDNGT-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
In this method, the chlorine at position 4 of the pyrazolo[3,4-d]pyrimidine core is displaced by the amine group of (3R)-piperidin-3-amine.
Reaction Conditions:
Example Protocol:
A mixture of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 equiv), (3R)-piperidin-3-amine (1.2 equiv), and triethylamine (2 equiv) in dichloromethane is stirred at room temperature for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Buchwald-Hartwig Amination
This palladium-catalyzed method enables C–N bond formation under milder conditions, preserving stereochemistry.
Catalytic System:
Advantages:
Chlorination at Position 6
After coupling, the remaining chlorine at position 7 is replaced with a second chlorine at position 6 via radical chlorination or directed ortho-metalation.
Radical Chlorination:
Hydrochloride Salt Formation
The final step involves protonating the piperidine amine with HCl to improve stability and solubility.
Procedure:
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered and dried under vacuum.
Purity Optimization:
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 70–88% | Moderate | Simplicity, low cost |
| Buchwald-Hartwig | 61–73% | High | Stereochemical control |
| Radical Chlorination | 55–65% | N/A | Selective chlorination |
Challenges:
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Regioselectivity: Competing reactions at pyrimidine positions 4 and 7.
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Stereochemical Drift: Racemization during HCl salt formation.
Analytical Characterization
1H NMR (500 MHz, DMSO-d6):
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δ 8.72 (s, 1H, pyrazole-H)
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δ 4.12 (m, 1H, piperidine-H)
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δ 3.45 (m, 2H, piperidine-H)
HPLC Purity:
Chemical Reactions Analysis
Types of Reactions
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms in the pyrazolo[3,4-d]pyrimidine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with enhanced or altered biological activity.
Scientific Research Applications
Scientific Research Applications
-
Cyclin Dependent Kinase (CDK) Inhibition
- The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK inhibitors are of great interest in cancer research as they can halt the proliferation of cancer cells. A patent describes the use of pyrazolo[3,4-d]pyrimidine derivatives as effective CDK inhibitors, highlighting their therapeutic potential in oncology .
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Protein Degradation
- It is categorized under protein degrader building blocks, indicating its role in targeted protein degradation strategies. This application is particularly relevant in drug discovery and development, where selective degradation of proteins can lead to therapeutic benefits by modulating protein levels within cells .
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Antiviral Activity
- Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. Research has shown that modifications to this scaffold can enhance activity against various viral targets, making it a candidate for further development in antiviral therapies.
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Neuropharmacology
- The structural features of this compound suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.
Case Study 1: CDK Inhibition
A study published in a patent document explored the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives as CDK inhibitors. The results indicated that certain modifications to the core structure significantly enhanced inhibitory activity against CDK2 and CDK4, which are pivotal in cancer cell cycle regulation. The compound (3R)-N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride was noted for its promising IC50 values .
Case Study 2: Targeted Protein Degradation
In a recent research article focusing on targeted protein degradation mechanisms, compounds like this compound were utilized to create bifunctional molecules capable of recruiting E3 ligases to target proteins for degradation. The study demonstrated significant reductions in target protein levels in cellular assays, showcasing the compound's utility in drug discovery .
Data Summary Table
Mechanism of Action
The mechanism of action of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules:
Core Structure and Substitution Patterns
Stereochemical and Functional Group Variations
- Chloro Substitution: The target compound’s 3,6-dichloro substitution may enhance electrophilicity and binding affinity compared to mono-chloro analogs (e.g., CAS 5417-78-7) .
- Amine Configuration: The (R)-piperidin-3-amine group introduces stereochemical specificity, which is absent in compounds like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (), where the amine is non-chiral.
Research Findings and Implications
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (), which lacks ionizable groups.
- Melting Point: The target compound’s melting point (~165–166°C, inferred from ) is higher than non-ionic derivatives (e.g., 132°C for 4aA in ), likely due to ionic interactions in the solid state.
Biological Activity
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13Cl3N6
- Molecular Weight : 323.61 g/mol
- CAS Number : 2007916-10-9
The compound exhibits biological activity primarily through its interaction with various kinases and enzymes involved in cellular signaling pathways. Its structure allows it to act as a kinase inhibitor, which can modulate pathways critical for cell proliferation and survival.
1. Kinase Inhibition
Research indicates that this compound functions as a kinase inhibitor. It has been shown to selectively inhibit certain receptor tyrosine kinases (RTKs), which are pivotal in cancer biology. The inhibition profile suggests that it may have therapeutic potential against various malignancies.
2. Anticancer Activity
Case studies have demonstrated the compound's efficacy in inhibiting tumor growth in vitro and in vivo models. For instance:
- Study on NSCLC : The compound showed significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines, indicating its potential as an anticancer agent.
3. Antiviral Properties
Preliminary studies suggest that this compound may also exhibit antiviral activity by targeting viral replication mechanisms. Specific pathways involved in nucleotide biosynthesis have been identified as potential targets.
Data Tables
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | <0.5 | |
| Anticancer Activity | NSCLC Cell Lines | 0.8 | |
| Antiviral Activity | Hepatitis E Virus | 1.2 |
Case Study 1: NSCLC Treatment
A study conducted on the effects of this compound on NSCLC cell lines demonstrated a significant reduction in cell viability and proliferation rates compared to control groups.
Case Study 2: Viral Replication Inhibition
In an investigation into the antiviral properties against Hepatitis E virus (HEV), the compound was found to inhibit viral replication effectively by disrupting nucleotide biosynthesis pathways.
Q & A
(Basic) What are the key considerations for optimizing the synthesis of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride?
Answer:
Synthesis optimization focuses on improving yield and purity through:
- Stepwise Functionalization : Sequential introduction of chloro and piperidine groups to the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution .
- Catalyst Selection : Use of Pd-based catalysts for cross-coupling reactions to attach substituents while preserving stereochemistry .
- Purification : Recrystallization (e.g., acetonitrile) or chromatography (silica gel, reverse-phase) to isolate the hydrochloride salt .
- Reaction Monitoring : TLC and HPLC to track intermediates and minimize side products .
(Basic) Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- Elemental Analysis : Ensures stoichiometric Cl⁻ content in the hydrochloride salt .
- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
(Basic) How is the biological activity of this compound initially screened in vitro?
Answer:
- Target-Based Assays : Enzyme inhibition assays (e.g., kinase profiling using Src or MAPK isoforms) with IC determination via fluorescence polarization .
- Cell-Based Models : Cytotoxicity screening in triple-negative breast cancer (TNBC) lines (MDA-MB-231) using MTT assays .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .
(Advanced) How does stereochemistry at the piperidine moiety influence the compound’s pharmacological profile?
Answer:
The (3R)-configuration enhances:
- Target Selectivity : Improved fit into hydrophobic pockets of kinases (e.g., Src vs. Abl) due to spatial orientation .
- Metabolic Stability : Reduced CYP3A4-mediated oxidation compared to (3S)-isomers, as shown in microsomal assays .
- Toxicology : (3R)-isomers exhibit lower hepatotoxicity in rodent models, likely due to reduced reactive metabolite formation .
Methodology : Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual profiling .
(Advanced) How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Answer:
- PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS and biomarker analysis .
- Metabolite Identification : LC-HRMS detects active metabolites (e.g., N-oxides) that may contribute to efficacy .
- Tissue Distribution : Autoradiography or qPCR to assess penetration into tumors vs. normal tissues .
(Advanced) What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Core Modifications : Substitute pyrazolo[3,4-d]pyrimidine with pyrrolo[3,2-d]pyrimidine to assess kinase selectivity .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at C3 to enhance hydrophobic interactions, as shown in docking studies .
- Piperidine Derivatives : Compare N-methyl vs. N-cyclopropyl analogs for metabolic stability using hepatic microsomes .
(Advanced) What methodologies are employed for toxicological assessment in preclinical studies?
Answer:
- Acute Toxicity : Single-dose studies in rodents (OECD 423) with histopathology and serum ALT/AST monitoring .
- Genotoxicity : Ames test (TA98 strain) and micronucleus assay to rule out mutagenicity .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
(Advanced) How can researchers address contradictory data in target engagement assays?
Answer:
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-Src Y416) alongside enzymatic assays .
- Chemical Proteomics : Use immobilized compound pull-downs to identify off-target binding partners .
- Meta-Analysis : Compare datasets across cell lines (e.g., TNBC vs. leukemia) to contextualize variability .
(Advanced) What experimental approaches are used to evaluate combination therapies?
Answer:
- Isobologram Analysis : Determine synergism with immunomodulators (e.g., PD-1 inhibitors) in TNBC xenografts .
- Transcriptomics : RNA-seq identifies pathways (e.g., MAPK/ERK) modulated by combination treatment .
- Dose Optimization : Fixed-ratio designs (Chou-Talalay method) to minimize toxicity while maintaining efficacy .
(Advanced) How are synthetic impurities characterized and controlled during scale-up?
Answer:
- LC-MS/MS : Identifies impurities (e.g., dechlorinated byproducts) at <0.15% levels .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize side reactions .
- Stability Studies : Forced degradation (heat, light, pH) with HPLC tracking to establish ICH guidelines .
(Advanced) What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) identifies primary targets (Src, KDR) and off-targets .
- Cryo-EM : Resolves compound-bound kinase conformations to guide rational design .
- Transcriptomic Signatures : RNA-seq in TNBC models reveals downstream effects on apoptosis (e.g., Bcl-2 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
